

3,4-Difluorobenzenesulfonamide: A Technical Guide for Synthetic and Medicinal Chemists

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Compound of Interest

Compound Name: 3,4-Difluorobenzenesulfonamide

Cat. No.: B020461

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Introduction: **3,4-Difluorobenzenesulfonamide** is a valuable synthetic building block in the field of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance the pharmacological profile of a drug candidate.[1][2] Fluorine's unique properties, such as its small size and high electronegativity, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2][3] The sulfonamide functional group itself is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and diuretic activities.[1][4] This technical guide provides an in-depth overview of **3,4-difluorobenzenesulfonamide**, including its physicochemical properties, synthesis, and applications as a key intermediate in the synthesis of complex molecules.

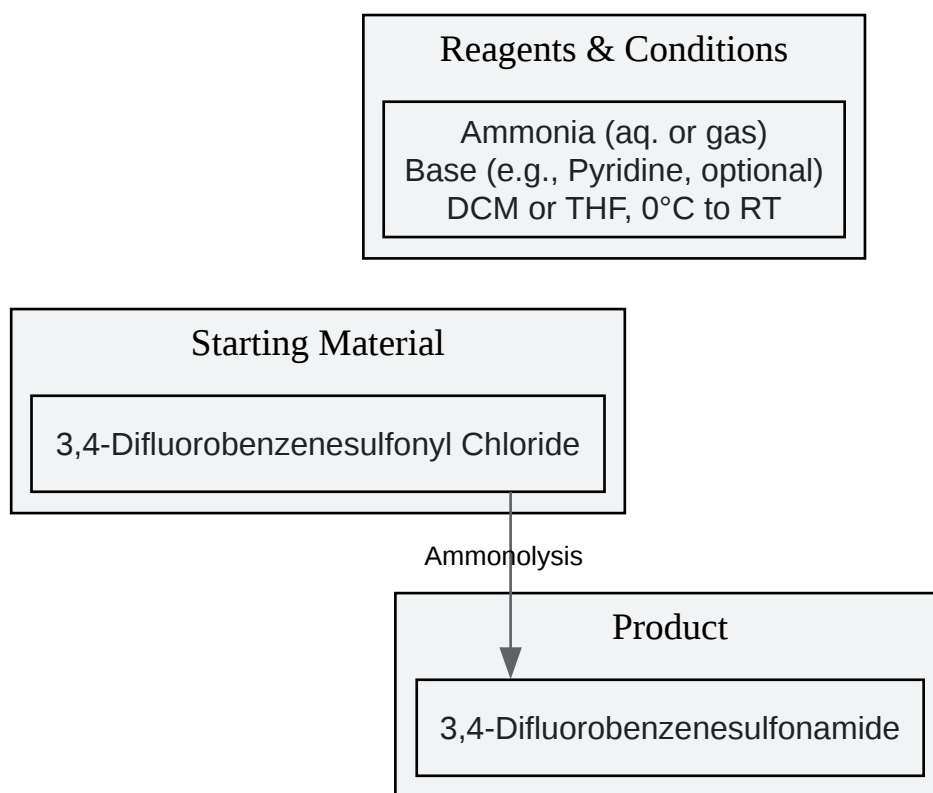
Physicochemical and Structural Properties

3,4-Difluorobenzenesulfonamide is a white crystalline solid at room temperature.[5] Its key properties are summarized in the table below, providing essential data for researchers and chemists.

| Property | Value | Source |
|-------------------|--|-----------|
| Molecular Formula | C ₆ H ₅ F ₂ NO ₂ S | [5][6][7] |
| Molecular Weight | 193.17 g/mol | [6] |
| CAS Number | 108966-71-8 | [6][7] |
| Melting Point | 89-93 °C | [5][6] |
| Appearance | White powder | [5] |
| InChI Key | VFVVRYNJTGHAIE- UHFFFAOYSA-N | [6] |
| SMILES String | NS(=O)(=O)c1ccc(F)c(F)c1 | [6] |

Synthesis of 3,4-Difluorobenzenesulfonamide

The primary synthetic route to **3,4-difluorobenzenesulfonamide** involves the ammonolysis of its corresponding sulfonyl chloride precursor, 3,4-difluorobenzenesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride.[8]



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Caption: Synthesis of **3,4-Difluorobenzenesulfonamide** from its sulfonyl chloride precursor.

Experimental Protocol: Synthesis from 3,4-Difluorobenzenesulfonyl Chloride

This protocol is a general procedure adapted from standard sulfonamide synthesis methodologies.^{[8][9]}

Materials:

- 3,4-Difluorobenzenesulfonyl chloride (1.0 eq)
- Aqueous Ammonia (28-30%, excess) or Ammonia gas
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1M Hydrochloric Acid (HCl)

- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

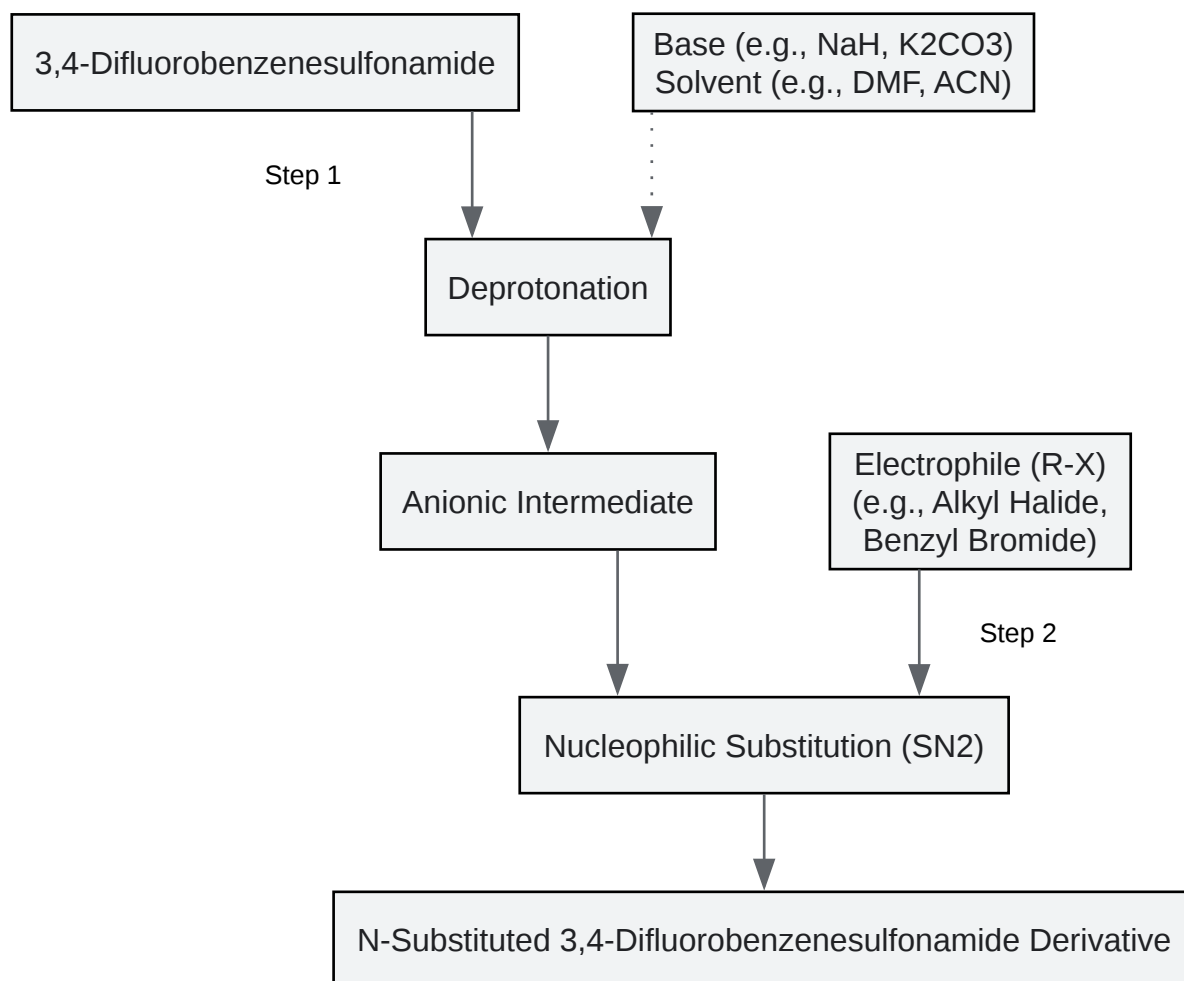
Procedure:

- Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath with stirring.
- Slowly add an excess of concentrated aqueous ammonia to the stirred solution. Alternatively, bubble ammonia gas through the solution. An exotherm may be observed.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl (to remove excess ammonia), water, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **3,4-difluorobenzenesulfonamide** by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) to obtain a pure white solid.

Applications as a Synthetic Building Block

3,4-Difluorobenzenesulfonamide serves as a versatile nucleophile for constructing more complex molecules. The sulfonamide nitrogen can be deprotonated with a suitable base and

subsequently alkylated or arylated, providing a scaffold for introducing diverse functionalities. This makes it a key component in combinatorial chemistry and lead optimization campaigns.



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Caption: General workflow for N-functionalization of **3,4-difluorobenzenesulfonamide**.

Experimental Protocol: N-Alkylation of 3,4-Difluorobenzenesulfonamide

This protocol describes a typical N-alkylation reaction.

Materials:

- **3,4-Difluorobenzenesulfonamide** (1.0 eq)

- Alkyl halide (e.g., benzyl bromide, 1.1 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq) or Sodium Hydride (NaH, 1.2 eq)
- N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Ethyl Acetate (EtOAc)
- Water, Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a solution of **3,4-difluorobenzenesulfonamide** (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
- Stir the suspension at room temperature for 15-30 minutes.
- Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) for 4-12 hours.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
- Combine the organic layers and wash with water and brine to remove residual DMF.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated sulfonamide.

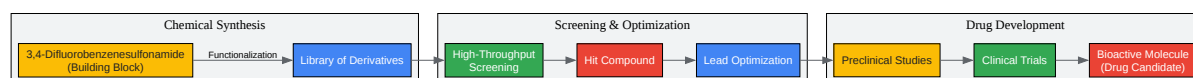
Role in Drug Discovery and Medicinal Chemistry

The sulfonamide moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in over 150 FDA-approved drugs.^[1] The 3,4-difluoro substitution pattern on the

benzene ring offers specific advantages:

- **Modulation of pKa:** The electron-withdrawing nature of the two fluorine atoms increases the acidity of the sulfonamide N-H proton, which can influence binding interactions with biological targets.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
- **Enhanced Binding Affinity:** Fluorine can participate in favorable electrostatic interactions (hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the potency of the molecule.

Derivatives of **3,4-difluorobenzenesulfonamide** can be screened for a variety of biological activities, contributing to the development of new therapeutic agents.



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Caption: Conceptual role of building blocks in the drug discovery pipeline.

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